

Physical and chemical properties of 1-BOC-cis-3,5-dimethylpiperazine

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Compound of Interest

Compound Name:	(3R,5S)- <i>rel</i> -tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Cat. No.:	B1145688

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An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-BOC-cis-3,5-dimethylpiperazine. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Core Physical and Chemical Properties

1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in the cis configuration and a tert-butyloxycarbonyl (BOC) protecting group on one of the nitrogen atoms.^[1] The BOC group imparts specific solubility and reactivity characteristics, making it a versatile intermediate in multi-step syntheses.^[2]

Physical Properties

The known physical properties of 1-BOC-cis-3,5-dimethylpiperazine are summarized in the table below. The data is sourced from chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
CAS Number	129779-30-2	[1]
Appearance	Yellow solid	[2]
Melting Point	70-71 °C	[3]
Boiling Point	279.7 ± 15.0 °C (at 760 Torr)	[3]
Density	0.970 ± 0.06 g/cm ³	[3]
Purity	≥95-97%	[2] [4]

Chemical Properties and Reactivity

The chemical behavior of 1-BOC-cis-3,5-dimethylpiperazine is primarily dictated by the BOC-protected amine and the free secondary amine of the piperazine ring.

- The BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[\[3\]](#) This allows for selective deprotection of the BOC-protected amine in the presence of other functional groups. The most common reagent for BOC deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- Nucleophilicity of the Free Amine: The unprotected secondary amine in the piperazine ring is nucleophilic and can participate in a variety of chemical reactions, including alkylation, acylation, and arylation, allowing for further functionalization of the molecule.

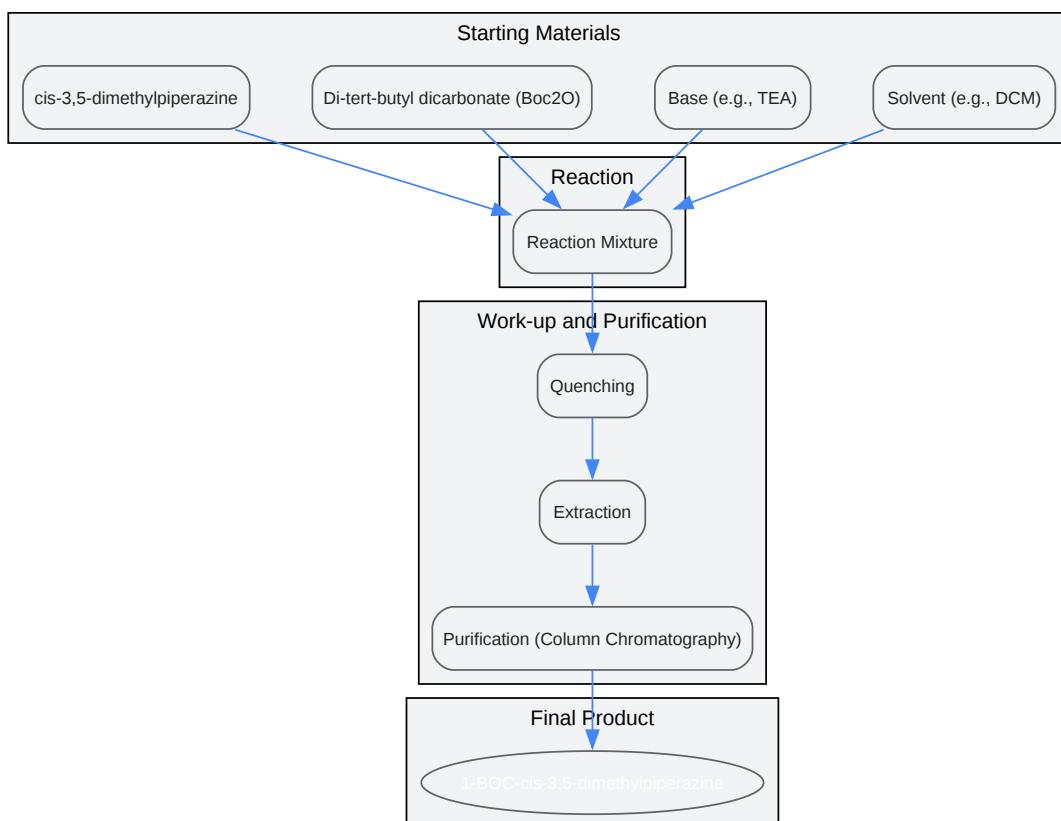
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine is not widely published in peer-reviewed literature, a general procedure can be inferred from standard BOC protection protocols for secondary amines. The synthesis involves the reaction of cis-3,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol for BOC Protection

- **Dissolution:** Dissolve cis-3,5-dimethylpiperazine in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
- **Reagent Addition:** Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent to the reaction mixture at room temperature or 0 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-BOC-cis-3,5-dimethylpiperazine.

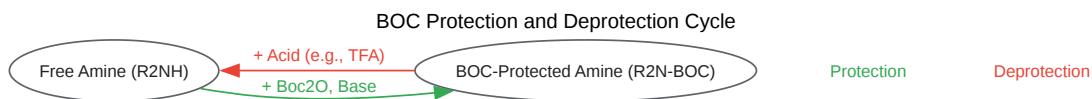
Synthesis of 1-BOC-cis-3,5-dimethylpiperazine

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Caption: General workflow for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine.

BOC Group Protection and Deprotection Chemistry

The utility of 1-BOC-cis-3,5-dimethylpiperazine as a synthetic intermediate is largely due to the acid-labile nature of the BOC protecting group. This allows for the selective unmasking of the protected nitrogen atom under mild acidic conditions, which is a common strategy in the synthesis of complex molecules.



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Caption: The logical relationship of BOC protection and deprotection of an amine.

Spectroscopic Analysis

Detailed experimental spectroscopic data for 1-BOC-cis-3,5-dimethylpiperazine is not readily available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the BOC protector around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The two methyl groups would likely appear as doublets.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the BOC group at around 80 ppm and the carbonyl carbon at approximately 155 ppm. The carbons of the piperazine ring and the methyl groups would appear in the aliphatic region of the spectrum.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the urethane carbonyl ($\text{C}=\text{O}$) stretching vibration around $1680\text{-}1700\text{ cm}^{-1}$. C-H stretching

vibrations for the aliphatic and methyl groups would be observed in the 2850-3000 cm^{-1} region.

- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak $[\text{M}]^+$ or the protonated molecular ion peak $[\text{M}+\text{H}]^+$. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire BOC group.

Applications in Research and Drug Development

1-BOC-cis-3,5-dimethylpiperazine is a versatile building block with several applications in the pharmaceutical and chemical industries.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] Its structure can be found in molecules developed as 5HT3 modulators for the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).
- Medicinal Chemistry: The cis-3,5-dimethylpiperazine scaffold is of interest in medicinal chemistry for its ability to introduce conformational rigidity and improve the pharmacokinetic properties of drug candidates. The BOC-protected form allows for the controlled and directed synthesis of complex derivatives.
- Organic Synthesis: It is employed in the preparation of complex organic molecules and serves as a scaffold for the creation of diverse chemical libraries for drug screening.[2]

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